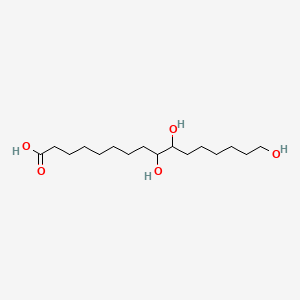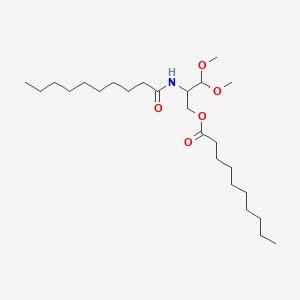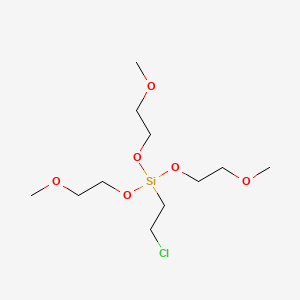
Aleuritic acid
Overview
Description
Mechanism of Action
Aleuritic acid, also known as 9,10,16-Trihydroxyhexadecanoic acid, is a long-chain fatty acid . It is a major ingredient in shellac, constituting about 35% of it . This article will cover the mechanism of action of this compound, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.
Target of Action
It is known that this compound is a major ingredient in shellac and is used as a starting material in the perfume industry for the preparation of musk aroma .
Mode of Action
It is known to be used in the perfume industry, suggesting that it may interact with olfactory receptors to produce a musk aroma
Biochemical Pathways
It is known that this compound is a major component of lac, a type of natural resin secreted by lac insects . The biosynthetic pathway for polyterpene esters, a component of lac, is the mevalonate pathway (MVA) in the cytoplasm . In the mevalonate pathway, acetyl-CoA is converted into mevalonic acids .
Result of Action
It is known that this compound is used in the perfume industry for the preparation of musk aroma , suggesting that it may have effects on olfactory perception.
Action Environment
It is known that this compound is a major component of shellac, which is used in various industries due to its strong adhesiveness, good insulation, moisture resistance, smooth film texture, non-toxic properties, and tastelessness . These properties suggest that this compound may be stable and effective in a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
Aleuritic acid plays a significant role in biochemical reactions due to its unique structure, which includes three hydroxyl groups. These hydroxyl groups allow this compound to participate in esterification reactions, forming esters with various alcohols. In biochemical pathways, this compound interacts with enzymes such as hydroxymethylglutaryl-CoA synthase and hydroxymethylglutaryl-CoA reductase, which are involved in the mevalonate pathway . This pathway is crucial for the biosynthesis of terpenoids and steroids. This compound’s interactions with these enzymes facilitate the production of essential biomolecules, highlighting its importance in metabolic processes.
Cellular Effects
This compound influences various cellular processes, particularly in skin cells. It is known for its moisturizing properties, which help in maintaining skin hydration by forming a barrier that reduces moisture loss . This barrier function enhances the skin’s natural moisture balance, making it appear more supple and plump. Additionally, this compound has been shown to improve the overall appearance of the skin by promoting smoother and healthier-looking skin
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with specific biomolecules. Its hydroxyl groups enable it to form hydrogen bonds with proteins and enzymes, influencing their activity. For instance, this compound can inhibit or activate enzymes involved in lipid metabolism, thereby affecting the synthesis and degradation of lipids . Additionally, this compound’s ability to form esters with alcohols can modulate the activity of enzymes involved in esterification and hydrolysis reactions. These interactions at the molecular level contribute to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the stability and degradation of this compound over time have been studied to understand its long-term effects on cellular function. This compound is relatively stable at room temperature but can degrade under extreme conditions such as high temperatures or prolonged exposure to light Studies have shown that its moisturizing and barrier-enhancing properties remain effective over extended periods, making it a valuable ingredient in cosmetic formulations
Dosage Effects in Animal Models
The effects of this compound at different dosages have been studied in animal models to determine its safety and efficacy. At low to moderate doses, this compound has been shown to enhance skin hydration and improve barrier function without causing adverse effects . At high doses, it may cause skin irritation or other toxic effects, indicating the importance of dosage optimization in therapeutic applications. These studies highlight the need for careful dosage considerations when using this compound in cosmetic and medicinal products.
Metabolic Pathways
This compound is involved in several metabolic pathways, including the mevalonate pathway, which is essential for the biosynthesis of terpenoids and steroids . In this pathway, this compound interacts with enzymes such as hydroxymethylglutaryl-CoA synthase and hydroxymethylglutaryl-CoA reductase, facilitating the production of key biomolecules. Additionally, this compound can be metabolized into various esters, which play roles in different biochemical processes. Its involvement in these pathways underscores its significance in cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites where it can exert its biochemical effects . This compound’s amphiphilic nature, due to its hydrophobic fatty acid chain and hydrophilic hydroxyl groups, allows it to interact with both lipid and aqueous environments, aiding its distribution within cells. This property is particularly important for its role in enhancing skin barrier function.
Subcellular Localization
This compound’s subcellular localization is influenced by its amphiphilic nature, which allows it to associate with various cellular compartments. It is primarily localized in the lipid-rich regions of the cell, such as the endoplasmic reticulum and lipid droplets . This localization is crucial for its role in lipid metabolism and barrier function. Additionally, this compound may undergo post-translational modifications that direct it to specific organelles, further influencing its activity and function within the cell.
Preparation Methods
Synthetic Routes and Reaction Conditions: Aleuritic acid is typically prepared from lac, a natural resin secreted by the lac insect. The preparation involves several steps:
Saponification: Lac is saponified in a sodium hydroxide solution at temperatures ranging from 70 to 110°C for over 20 minutes until completely saponified.
Filtration and Acidification: The sodium aleuritate is separated through filtration under reduced pressure and dissolved in boiling water.
Recrystallization: The crude acid is recrystallized using activated carbon powder and alcohol to obtain high-quality this compound.
Industrial Production Methods: The industrial production of this compound follows similar steps but on a larger scale. The process is optimized for higher yield and purity, with a typical yield rate of 10-20% . Recent advancements have improved the extraction and recrystallization techniques, resulting in a purity of over 99% and a yield of 85-95% .
Chemical Reactions Analysis
Types of Reactions: Aleuritic acid undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to produce ω-hydroxyheptan-1-al and azelaic semi-aldehyde.
Hydroxylation: The hydroxylation of this compound can yield erythro- and threo-9,10,16-trihydroxyhexadecanoic acids.
Common Reagents and Conditions:
Oxidation: Periodic acid is commonly used for the oxidation of this compound.
Hydroxylation: Hydroxylation processes involve the use of dilithio-derivatives and semihydrogenation techniques.
Major Products:
Oxidation Products: ω-Hydroxyheptan-1-al and azelaic semi-aldehyde.
Hydroxylation Products: Erythro- and threo-9,10,16-trihydroxyhexadecanoic acids.
Scientific Research Applications
Aleuritic acid has a wide range of applications in various fields:
Comparison with Similar Compounds
Aleuritic acid is unique due to its specific structure and functional groups. Similar compounds include:
Hexadecanoic acid:
9,10-Dihydroxystearic acid: Similar in structure but differs in the position and number of hydroxyl groups.
Azelaic acid: A dicarboxylic acid with different functional groups and applications.
This compound stands out due to its multiple hydroxyl groups and its role as a precursor in the synthesis of various bioactive compounds .
Properties
IUPAC Name |
9,10,16-trihydroxyhexadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32O5/c17-13-9-5-4-7-11-15(19)14(18)10-6-2-1-3-8-12-16(20)21/h14-15,17-19H,1-13H2,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHUJCGAYMDLEL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCC(C(CCCCCCO)O)O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90862139 | |
| Record name | 9,10,16-Trihydroxyhexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.42 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Merck Index] White odorless powder; [Alfa Aesar MSDS] | |
| Record name | DL-erythro-Aleuritic acid | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19559 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
6949-98-0, 533-87-9 | |
| Record name | Aleuritolic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006949980 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6949-98-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25150 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Hexadecanoic acid, 9,10,16-trihydroxy-, (9R,10S)-rel- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 9,10,16-Trihydroxyhexadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90862139 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9,10,16-trihydroxyhexadecanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.800 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(2S)-4-methyl-2-[[oxo-(1,2,3,4-tetrahydronaphthalen-1-ylamino)methyl]amino]pentanoic acid methyl ester](/img/structure/B1216561.png)
![(2S,3R,4S)-4-[(3S,5R,6R,7R,8R,9S)-3-[(2R,5S)-5-[(2R,3S,5R)-5-[(2S,3S,5S)-2-hydroxy-5-[(1R)-1-hydroxypropyl]-3,5-dimethyl-tetrahydrofuran-2-yl]-3-methyl-tetrahydrofuran-2-yl]-5-methyl-tetrahydrofuran-2-yl]-7-methoxy-6,8-dimethyl-4,10-dioxaspiro[4.5]decan-9-yl]-3-methoxy-2-methyl-pentanoic acid](/img/structure/B1216564.png)

![10-[3-[Methyl-[3-[(8-oxo-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-10-yl)amino]propyl]amino]propylamino]-1,14-diazatetracyclo[7.6.1.02,7.013,16]hexadeca-2,4,6,9,11,13(16),14-heptaen-8-one](/img/structure/B1216566.png)









